molecular formula C18H19N3O2S2 B12193661 N,N-diethyl-3-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]benzenesulfonamide

N,N-diethyl-3-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]benzenesulfonamide

Cat. No.: B12193661
M. Wt: 373.5 g/mol
InChI Key: JVCHOGUSVOTRCA-UHFFFAOYSA-N
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Description

N,N-diethyl-3-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]benzenesulfonamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]benzenesulfonamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the thiazole intermediate.

    Formation of the Benzenesulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N,N-diethyl-3-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a biochemical tool.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-3-pyridin-2-yl-3H-azepin-2-amine: This compound shares the pyridine and diethylamine groups but has a different core structure.

    2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide: This compound also contains a thiazole ring and has shown significant biological activity.

Uniqueness

N,N-diethyl-3-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]benzenesulfonamide is unique due to its combination of a thiazole ring, a pyridine ring, and a benzenesulfonamide group. This unique structure allows it to interact with a variety of biological targets and makes it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H19N3O2S2

Molecular Weight

373.5 g/mol

IUPAC Name

N,N-diethyl-3-(2-pyridin-3-yl-1,3-thiazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C18H19N3O2S2/c1-3-21(4-2)25(22,23)16-9-5-7-14(11-16)17-13-24-18(20-17)15-8-6-10-19-12-15/h5-13H,3-4H2,1-2H3

InChI Key

JVCHOGUSVOTRCA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=CSC(=N2)C3=CN=CC=C3

Origin of Product

United States

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